REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])[N:5]=[N:4][C:3]=1[C:15]([NH2:17])=[O:16].[CH:18](N)=O>>[F:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH2:7][N:6]1[C:2]2[N:1]=[CH:18][NH:17][C:15](=[O:16])[C:3]=2[N:4]=[N:5]1
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Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(N=NN1CC1=C(C=CC=C1)F)C(=O)N
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to approximately 100°
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
Drying at 100°
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN2N=NC3=C2N=CNC3=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |